
N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propanamide is an organic compound with the molecular formula C10H16F3NO2. This compound is characterized by the presence of a cyclopentyl group, a trifluoroethoxy group, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propanamide typically involves the reaction of cyclopentylamine with 3-(2,2,2-trifluoroethoxy)propionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopentyl-3-(2-fluorophenyl)propanamide
- N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propionitrile
Uniqueness
N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propanamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where fluorinated compounds are desired, such as in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C10H16F3NO2 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
N-cyclopentyl-3-(2,2,2-trifluoroethoxy)propanamide |
InChI |
InChI=1S/C10H16F3NO2/c11-10(12,13)7-16-6-5-9(15)14-8-3-1-2-4-8/h8H,1-7H2,(H,14,15) |
Clave InChI |
CZJDDTFDHCHOEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC(=O)CCOCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


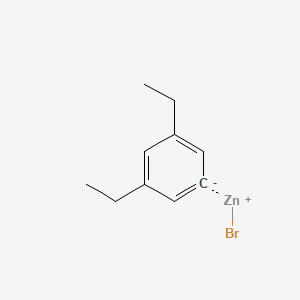

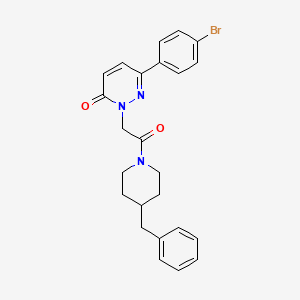

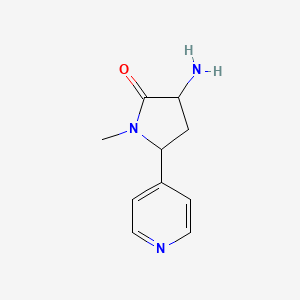
![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)

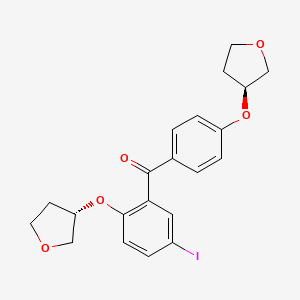
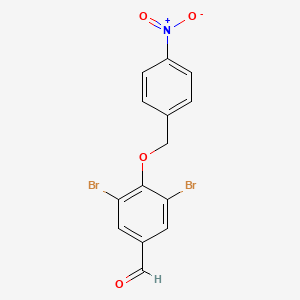
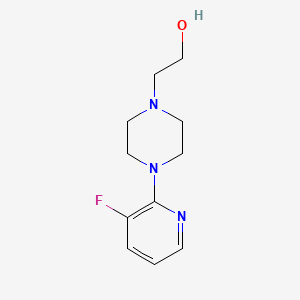

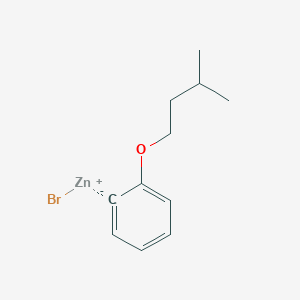
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
